![molecular formula C26H25N3O4 B383495 2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 442557-48-4](/img/structure/B383495.png)

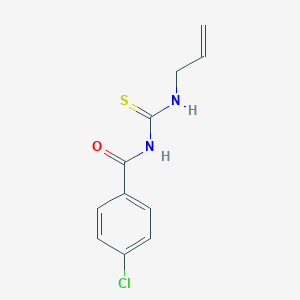

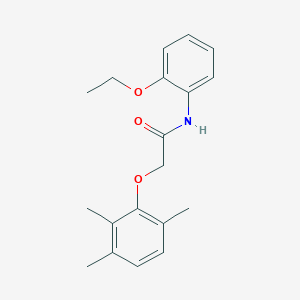

2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound appears to contain a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Molecular Structure Analysis

The compound also contains a methoxyphenyl group. The orientation of this group can affect the compound’s ability to form π-stacked molecules .科学的研究の応用

Fluorescent Ligands for 5-HT1A Receptors

A study by Lacivita et al. (2009) synthesized a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives, which exhibited high to moderate 5-HT(1A) receptor affinity along with good fluorescence properties, making them suitable for visualizing 5-HT(1A) receptors in CHO cells via fluorescence microscopy (Lacivita et al., 2009).

Luminescent Properties and Electron Transfer

Research by Gan et al. (2003) focused on novel piperazine substituted naphthalimide compounds, demonstrating their fluorescence quantum yields and the potential for photo-induced electron transfer, suggesting applications in fluorescent probes and sensors (Gan et al., 2003).

Halocyclization Reactions

Zborovskii et al. (2011) explored the cyclization of a similar compound leading to the formation of hydrohalides, further contributing to the synthesis of novel compounds with potential biological activities (Zborovskii et al., 2011).

Antimicrobial Studies

Patel and Patel (2010) synthesized compounds from a lead molecule, showing antifungal and antibacterial activities, indicating the potential for developing new antimicrobial agents (Patel & Patel, 2010).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) created novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Formaldehyde Detection

Dong et al. (2016) developed a rapid and facile fluorimetric method for detecting formaldehyde using a compound with structural similarities, providing a new tool for environmental and safety monitoring (Dong et al., 2016).

特性

IUPAC Name |

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]benzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c1-33-20-10-8-19(9-11-20)27-14-16-28(17-15-27)23(30)12-13-29-25(31)21-6-2-4-18-5-3-7-22(24(18)21)26(29)32/h2-11H,12-17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOIERWRPZKCAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]butanoate](/img/structure/B383416.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyclohexyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B383419.png)

![4-[(3-Carbethoxy-6-carbomethoxy-4-quinolyl)amino]benzoic acid;hydrochloride](/img/structure/B383428.png)

![2-methoxyethyl 5-(2-chlorophenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383430.png)

![methyl (2E)-2-[3-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383431.png)

![allyl 7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383432.png)

![ethyl 5-[4-(acetyloxy)phenyl]-2-(3-chlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383433.png)

![allyl 7-methyl-3-oxo-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383434.png)